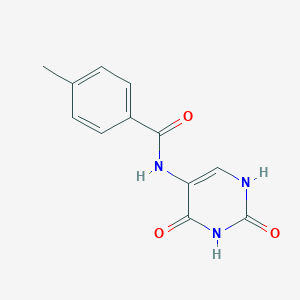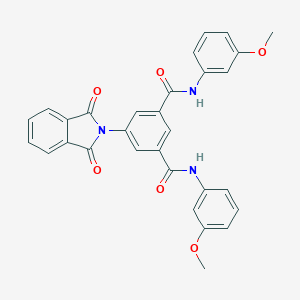![molecular formula C15H8INO4 B303145 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as IBIDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biotechnology, and material science. IBIDI is a heterocyclic compound that contains both iodine and benzoyl groups, making it a versatile molecule for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins that contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exert various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to reduce the production of inflammatory cytokines and chemokines, which contribute to the development of inflammation. Additionally, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for various applications. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to exhibit low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, one limitation of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione as a potential therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate the mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione and its potential interactions with other drugs. Additionally, the development of new synthesis methods for 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may lead to the production of more potent and effective analogs. Overall, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has the potential to make significant contributions to various fields of research and may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzoic acid with iodine and phosphorus oxychloride to form 2-iodobenzoyl chloride. The second step involves the reaction of 2-iodobenzoyl chloride with phthalic anhydride in the presence of a base to form 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. This synthesis method has been reported in various research studies and has been found to be effective in producing high yields of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes. These findings suggest that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may have therapeutic potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Eigenschaften
Produktname |
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C15H8INO4 |
Molekulargewicht |
393.13 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2-iodobenzoate |
InChI |
InChI=1S/C15H8INO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
InChI-Schlüssel |
DYUSOXCNCVCOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


